

Application Note: Determination of Tiaprofenic Acid using Differential Pulse Polarography

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Compound of Interest		
Compound Name:	Tiaprofenic Acid	
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Abstract

This application note details a sensitive and rapid method for the quantitative determination of **tiaprofenic acid**, a non-steroidal anti-inflammatory drug (NSAID), using differential pulse polarography (DPP). The described protocol is applicable for the analysis of **tiaprofenic acid** in both bulk drug substance and pharmaceutical tablet formulations. The method relies on the electrochemical reduction of the carbonyl group in the **tiaprofenic acid** molecule at a dropping mercury electrode (DME).[1] This technique offers a straightforward and cost-effective alternative to other analytical methods.

Introduction

Tiaprofenic acid, chemically known as α -(5-benzoyl-2-thienyl) propionic acid, is widely used for its analgesic and anti-inflammatory properties.[1] The quality control of pharmaceutical formulations containing **tiaprofenic acid** requires reliable and efficient analytical methods. Differential pulse polarography is an electrochemical technique that provides high sensitivity and selectivity for the analysis of electroactive compounds.[2] In DPP, a series of potential pulses of constant amplitude are superimposed on a linearly increasing DC voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential.[2] This results in a peak-shaped signal, where the peak height is directly proportional to the concentration of the analyte.[2] This method is particularly advantageous as it is not affected by the presence of the reduced form of **tiaprofenic acid**, which can interfere with spectrophotometric methods.[1]



Principle of the Method

The determination of **tiaprofenic acid** by differential pulse polarography is based on the electrochemical reduction of its carbonyl group at a dropping mercury electrode (DME).[1] In an acetate buffer solution at pH 5.5, **tiaprofenic acid** exhibits a well-defined reduction peak at a potential of approximately -0.990 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[1][3][4] The peak current generated is directly proportional to the concentration of **tiaprofenic acid** in the sample solution, allowing for its quantitative determination.

Caption: Principle of DPP for **Tiaprofenic Acid** Determination.

Experimental Reagents and Solutions

- **Tiaprofenic Acid** Reference Standard: Pharmaceutical grade.
- Supporting Electrolyte (Acetate Buffer, pH 5.5): Dissolve 46.7 g of sodium acetate in approximately 500 mL of deionized water. Add 6 mL of glacial acetic acid and dilute to 1 L with deionized water.[1]
- Tiaprofenic Acid Standard Stock Solution: Accurately weigh about 50 mg of tiaprofenic
 acid reference standard and dissolve it in a 100 mL volumetric flask using 0.01N HCl in
 methanol as the solvent.[1]
- **Tiaprofenic Acid** Working Standard Solution: Pipette 5 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the acetate buffer.[1]

Instrumentation

A polarographic analyzer equipped with a dropping mercury electrode (DME) assembly, a silver/silver chloride (Ag/AgCl) reference electrode, and a platinum wire auxiliary electrode is required.[1] A suitable instrument would be a Metrohm Polarecord E505 or equivalent.[1]

Polarographic Conditions

The following instrumental parameters should be set for the analysis:



Parameter	Value
Mode	Differential Pulse Polarography (DPP)
Supporting Electrolyte	Acetate Buffer (pH 5.5)
Working Electrode	Dropping Mercury Electrode (DME)
Reference Electrode	Ag/AgCl
Auxiliary Electrode	Platinum Wire
Peak Potential (Ep)	-0.990 V
Pulse Amplitude	50 mV
DC Ramp	Linearly increasing

Protocols

Preparation of Standard Curve

- Prepare a series of standard solutions of tiaprofenic acid by appropriate dilutions of the working standard solution with the acetate buffer to cover the concentration range of 0.5 to 5.0 ng/mL.[1][3][4]
- Transfer an aliquot of each standard solution to the polarographic cell.
- Deaerate the solution by purging with nitrogen for 5-10 minutes.
- Record the differential pulse polarogram over the appropriate potential range.
- Measure the peak current at the peak potential of approximately -0.990 V.[1]
- Plot a calibration curve of the peak current versus the concentration of **tiaprofenic acid**.

Assay of Tiaprofenic Acid in Bulk Drug Substance

 Accurately weigh about 50 mg of the tiaprofenic acid bulk drug and prepare a stock solution as described in section 3.1.

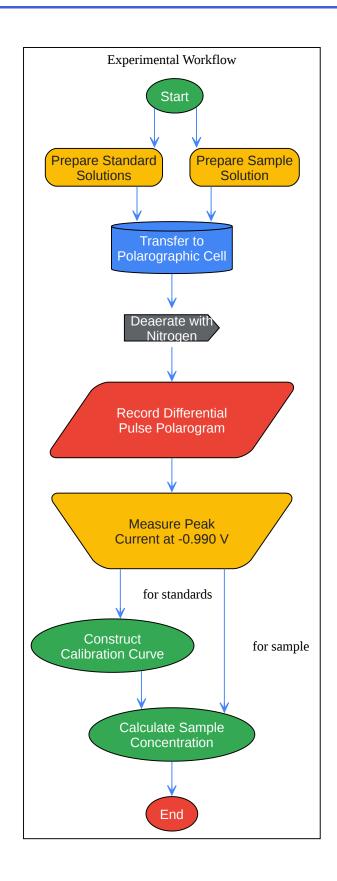


- Prepare a working solution by diluting 5 mL of this stock solution to 100 mL with the acetate buffer.[1]
- Transfer an aliquot of the working solution to the polarographic cell.
- Follow steps 3-5 from the standard curve preparation protocol (section 4.1).
- Determine the concentration of **tiaprofenic acid** in the sample from the calibration curve.

Assay of Tiaprofenic Acid in Tablets

- · Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powdered tablets equivalent to about 50 mg of tiaprofenic
 acid and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of 0.01N HCl in methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with the same solvent and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Pipette 5 mL of the clear filtrate into a 100 mL volumetric flask and dilute to the mark with the acetate buffer.[1]
- Transfer an aliquot of this solution to the polarographic cell.
- Follow steps 3-5 from the standard curve preparation protocol (section 4.1).
- Calculate the amount of tiaprofenic acid per tablet using the concentration determined from the calibration curve.





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